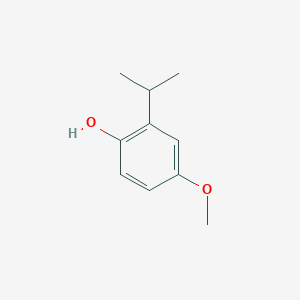
2-Isopropil-4-metoxifenol
Descripción general
Descripción
2-Isopropyl-4-methoxyphenol, also known as thymol methyl ether, is an organic compound with the molecular formula C10H14O2. It is a phenolic compound characterized by the presence of an isopropyl group and a methoxy group attached to a benzene ring. This compound is known for its antiseptic properties and is commonly used in various medicinal and industrial applications.
Aplicaciones Científicas De Investigación
2-Isopropyl-4-methoxyphenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its antimicrobial and antifungal properties.
Medicine: Utilized in formulations for its antiseptic and disinfectant properties.
Industry: Employed in the production of fragrances, flavors, and preservatives.
Mecanismo De Acción
Biochemical Pathways
It’s worth noting that thymol, a compound chemically known as 2-isopropyl-5-methylphenol and structurally similar to 2-isopropyl-4-methoxyphenol, has been shown to possess various pharmacological properties including antioxidant, free radical scavenging, anti-inflammatory, analgesic, antispasmodic, antibacterial, antifungal, antiseptic and antitumor activities .
Análisis Bioquímico
Biochemical Properties
2-Isopropyl-4-methoxyphenol plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The derivative of 2-Isopropyl-4-methoxyphenol, named 4-(hydroxymethyl)-2-isopropyl-5-methylphenol, was synthesized by the hydroxymethylation of thymol . The phenolates as nucleophiles reacted with methanol which yielded hydroxymethylphenols at alkaline pH .
Cellular Effects
It is known that this compound influences cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 2-Isopropyl-4-methoxyphenol is complex. It exerts its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Dosage Effects in Animal Models
The effects of 2-Isopropyl-4-methoxyphenol vary with different dosages in animal models
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 2-Isopropyl-4-methoxyphenol can be synthesized through several methods. One common method involves the methylation of thymol using methyl iodide in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, resulting in the formation of 2-Isopropyl-4-methoxyphenol.
Industrial Production Methods: In industrial settings, the production of 2-Isopropyl-4-methoxyphenol often involves the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and crystallization to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 2-Isopropyl-4-methoxyphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can introduce different substituents onto the benzene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under controlled conditions.
Major Products:
Oxidation: Formation of quinones.
Reduction: Formation of saturated phenolic derivatives.
Substitution: Formation of halogenated or nitrated phenolic compounds.
Comparación Con Compuestos Similares
Thymol: Similar structure but lacks the methoxy group.
Carvacrol: Similar structure but has a hydroxyl group instead of a methoxy group.
Eugenol: Contains a methoxy group but has a different alkyl substituent.
Uniqueness: 2-Isopropyl-4-methoxyphenol is unique due to its specific combination of isopropyl and methoxy groups, which confer distinct chemical and biological properties. Its antiseptic properties are particularly notable, making it valuable in various applications.
Propiedades
IUPAC Name |
4-methoxy-2-propan-2-ylphenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-7(2)9-6-8(12-3)4-5-10(9)11/h4-7,11H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLMALMMKIARHRN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C=CC(=C1)OC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20593146 | |
| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13522-86-6 | |
| Record name | 4-Methoxy-2-(propan-2-yl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20593146 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details

















Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details













Synthesis routes and methods IV
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different synthetic routes explored for producing 2-Isopropyl-4-methoxyphenol?
A1: The provided research paper ["Development of a Green and Sustainable Manufacturing Process for Gefapixant Citrate (MK-7264) Part 2: Development of a Robust Process for Phenol Synthesis"[1]] explores several alternative synthetic approaches to produce 2-Isopropyl-4-methoxyphenol (3), moving away from the initial four-step supply route. While the specific routes aren't detailed in the abstract, the research focuses on developing greener and more sustainable methods for its synthesis.
Q2: Why is there interest in developing new synthetic routes for 2-Isopropyl-4-methoxyphenol?
A: The research highlights the need for alternative synthetic routes to 2-Isopropyl-4-methoxyphenol (3) as it is a crucial building block for Gefapixant citrate (MK-7264) []. The drive to find new synthetic pathways suggests a need for more efficient, cost-effective, and environmentally friendly production methods, aligning with green chemistry principles.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(2-Oxoindol-3-yl)amino]isoindole-1,3-dione](/img/structure/B185621.png)
![4-[2-(2-Nitrophenyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B185624.png)
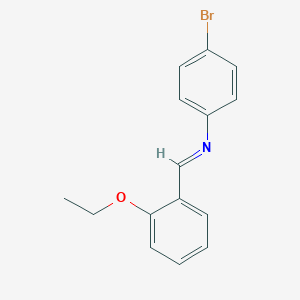
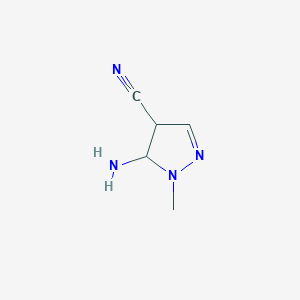
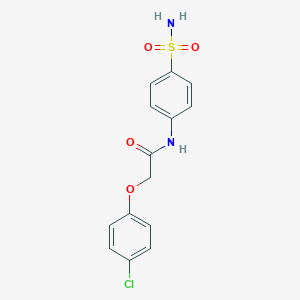
![N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide](/img/structure/B185631.png)
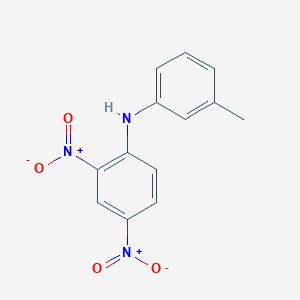
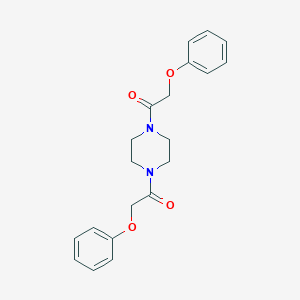
![N-[2-methyl-4-[3-methyl-4-(thiophene-2-carbonylamino)phenyl]phenyl]thiophene-2-carboxamide](/img/structure/B185636.png)
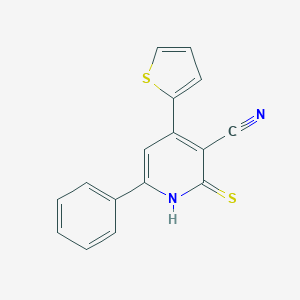
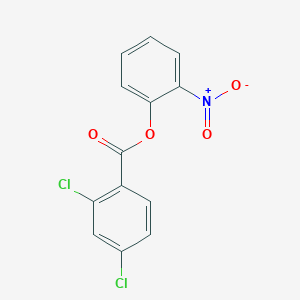
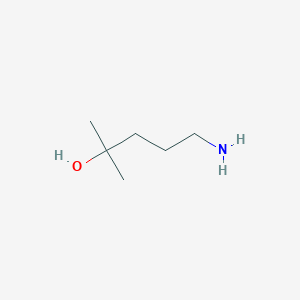
![Ethyl 4-[(4-methoxybenzoyl)amino]benzoate](/img/structure/B185644.png)

